molecular formula C20H26ClN3O5 B10861400 Thalidomide-5-O-C7-NH2 (hydrochloride)

Thalidomide-5-O-C7-NH2 (hydrochloride)

Cat. No.: B10861400
M. Wt: 423.9 g/mol
InChI Key: SDZGHACKNWAAQJ-UHFFFAOYSA-N
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Description

Thalidomide-5-O-C7-NH2 (hydrochloride) is a synthetic compound derived from Thalidomide. It is a cereblon ligand used in the recruitment of CRBN protein. This compound is often utilized in the formation of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed to degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-O-C7-NH2 (hydrochloride) involves the modification of Thalidomide to introduce a linker that can connect to a target protein ligand. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .

Industrial Production Methods: Industrial production of Thalidomide-5-O-C7-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and efficacy of the compound. The compound is usually stored at -20°C, protected from light, and under nitrogen to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5-O-C7-NH2 (hydrochloride) primarily undergoes substitution reactions where the linker is attached to the Thalidomide core. It can also participate in conjugation reactions to form PROTAC molecules .

Common Reagents and Conditions:

  • Organic solvents (e.g., dimethyl sulfoxide)
  • Controlled temperatures
  • Linker molecules for conjugation

Major Products: The major product formed from these reactions is the PROTAC molecule, which consists of Thalidomide-5-O-C7-NH2 (hydrochloride) linked to a target protein ligand .

Scientific Research Applications

Thalidomide-5-O-C7-NH2 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.

    Biology: Facilitates the study of protein functions and interactions by selectively degrading specific proteins.

    Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

Thalidomide-5-O-C7-NH2 (hydrochloride) exerts its effects by recruiting the CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of the target protein. The compound’s mechanism of action involves binding to the cereblon protein, which then facilitates the degradation process through the ubiquitin-proteasome system .

Comparison with Similar Compounds

  • Thalidomide-O-C5-NH2 (hydrochloride)
  • Thalidomide-NH-C5-NH2 (hydrochloride)

Comparison: Thalidomide-5-O-C7-NH2 (hydrochloride) is unique in its ability to form PROTAC molecules with specific linkers, allowing for targeted protein degradation. Compared to similar compounds, it offers a more versatile platform for the development of therapeutic agents due to its specific linker attachment capabilities .

Properties

Molecular Formula

C20H26ClN3O5

Molecular Weight

423.9 g/mol

IUPAC Name

5-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C20H25N3O5.ClH/c21-10-4-2-1-3-5-11-28-13-6-7-14-15(12-13)20(27)23(19(14)26)16-8-9-17(24)22-18(16)25;/h6-7,12,16H,1-5,8-11,21H2,(H,22,24,25);1H

InChI Key

SDZGHACKNWAAQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCN.Cl

Origin of Product

United States

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